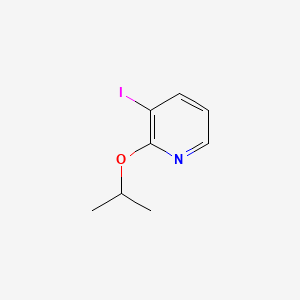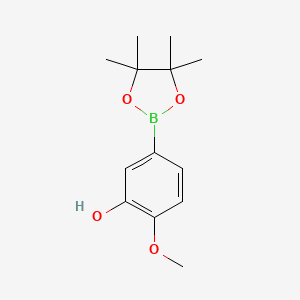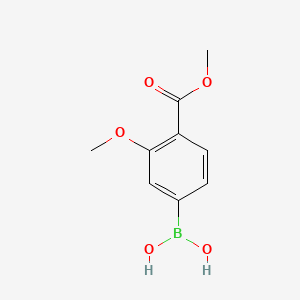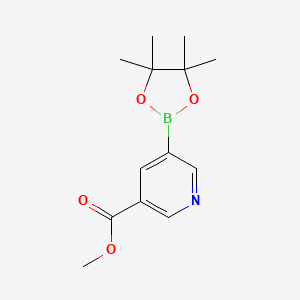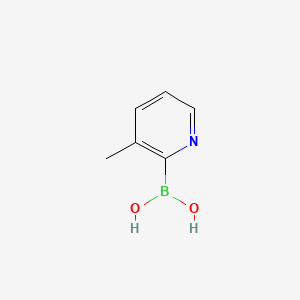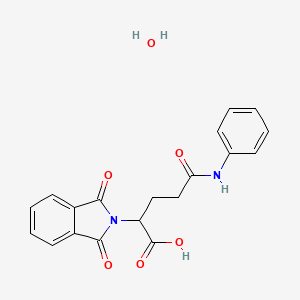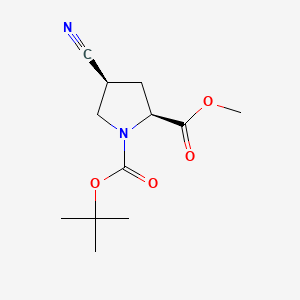
4,5-Difluoro-2-methoxybenzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,5-Difluoro-2-methoxybenzyl bromide is a useful research compound. Its molecular formula is C8H7BrF2O and its molecular weight is 237.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization in Chemistry
4,5-Difluoro-2-methoxybenzyl bromide is used in the synthesis and characterization of various chemical compounds. For instance, it is involved in the preparation of new low melting ammonium-based ionic liquids with ether functionality (Kärnä, Lahtinen, & Valkonen, 2009). These ionic liquids have potential applications in different fields such as electrochemistry and green solvents.
Anticancer Research
In the field of anticancer research, derivatives of this compound have been synthesized and evaluated for their efficacy against cancer cell lines. For example, certain triazole derivatives have shown potential anticancer activity (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Photodynamic Therapy for Cancer
Compounds derived from this compound have been used in the synthesis of new zinc phthalocyanines with high singlet oxygen quantum yield. These phthalocyanines are significant in photodynamic therapy applications for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Cytotoxicity Studies
The synthesis of N-heterocyclic carbene-silver complexes using derivatives of this compound has been researched. These complexes have shown significant antibacterial activity and have been evaluated for cytotoxicity in various cell lines (Patil et al., 2010).
Analysis in Forensic Chemistry
In forensic chemistry, derivatives of this compound are studied for their potential as novel psychoactive substances. Their analysis and characterization contribute to the understanding of new psychoactive compounds (Abiedalla, Almalki, Deruiter, & Clark, 2021).
Radical Cyclization in Organic Synthesis
This compound is also used in radical cyclization reactions to synthesize specific organic compounds, illustrating its versatility in synthetic organic chemistry (Majumdar & Mukhopadhyay, 2003).
Structural Studies
Its derivatives are crucial in structural studies, as demonstrated by the determination of structural properties of methoxy derivatives of benzyl bromide, which are essential for synthesizing dendritic materials (Pan et al., 2005).
Properties
IUPAC Name |
1-(bromomethyl)-4,5-difluoro-2-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-8-3-7(11)6(10)2-5(8)4-9/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLKVWCFDNQAED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CBr)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401250676 |
Source


|
| Record name | 1-(Bromomethyl)-4,5-difluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-64-5 |
Source


|
| Record name | 1-(Bromomethyl)-4,5-difluoro-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-4,5-difluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
